2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene
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Overview
Description
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nitrobenzene, characterized by the presence of chloro, methyl, and trifluoromethyl groups on the benzene ring. This compound is primarily used in research and development within the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene typically involves the nitration of 2-Chloro-5-methyl-3-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the chlorination of 3-methylbenzene to form 2-Chloro-5-methylbenzene, followed by trifluoromethylation and subsequent nitration .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: 2-Chloro-5-methyl-3-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Used as a surrogate standard in pesticide exposure studies.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJITRWECJMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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